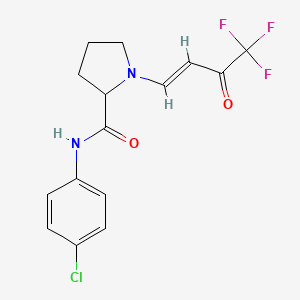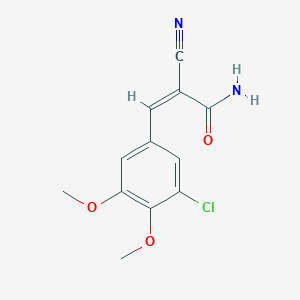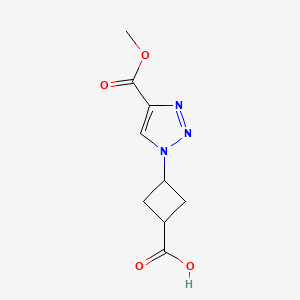
3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid is a versatile chemical compound with immense potential in scientific research. It’s a qualified product with CAS No. 2375269-99-9 .
Synthesis Analysis
The synthesis of cyclobutane derivatives involves various methods such as the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Other methods include the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes , and a [2 + 2] cycloaddition of terminal alkenes with allenoates . The synthesis of carboxylic acids involves hydrolysis of nitriles and carboxylation of organometallic intermediates .Molecular Structure Analysis
The molecular weight of 3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid is 225.2 . The IUPAC name is (1r,3r)-3-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid .Chemical Reactions Analysis
Cyclobutane exhibits various reactions due to its strained ring structure . The reactions include transformations into cyclobutenes, methylenecyclobutanes, and conjugated dienes . The reactivity of cyclobutane derivatives is influenced by factors such as angular strain, torsional strain, and steric interactions .Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points . The solubility of carboxylic acids in water decreases as the carbon chain length increases . The specific physical and chemical properties of 3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid are not available in the search results.Aplicaciones Científicas De Investigación
1. Transmission of Substituent Effect through π-Conjugation The compound has been studied for its ability to transmit substituent effect through π-conjugation . This involves comparing the Hammett reaction constants (ρ) of the dissociation equilibriums of cinnamic acids, 2-(3 or 4-X-phenyl)cyclobutane-1-carboxylic acids, and 3-phenylpropionic acids . The substituent effect in 2-(3 or 4-X-phenyl)cyclobutane-1-carboxylic acids is 18% as effective as cinnamic acids .
Synthesis of Bioactive Compounds
The compound can be used in the synthesis of bioactive compounds . For instance, it has been used in the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a compound with potential bioactivity . This compound is related to herbicide, fungicide, and bactericide products .
Aza-Michael Reaction
The compound can be used in the aza-Michael reaction, a synthetic tool of great importance . This type of transformation provides access to β-aminocarbonyl derivatives, which are valuable precursors of bioactive compounds .
Catalysis
The compound can be used in catalysis . For example, it has been used in the Michael addition of N-heterocycles to chalcones .
Green Chemistry
The compound can be used in green chemistry . The synthesis of the compound and its use in reactions have good green metrics .
Research Tool
The compound is a versatile chemical compound with immense potential in scientific research. Its unique properties make it a valuable tool for various applications.
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-16-9(15)7-4-12(11-10-7)6-2-5(3-6)8(13)14/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPBINYCBCTAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)
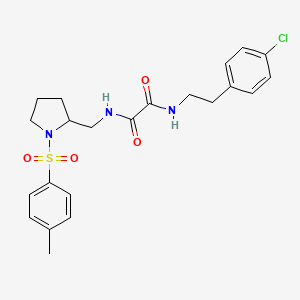
![N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)
![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)

![Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B3016540.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B3016541.png)
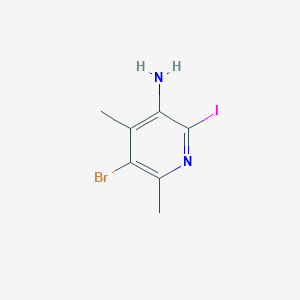
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)
